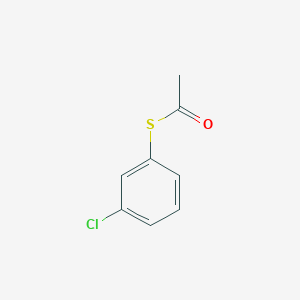

S-3-Chlorophenylthioacetate

Description

S-3-Chlorophenylthioacetate: is an organic compound that belongs to the class of thioacetates It is characterized by the presence of a thioester functional group, where a sulfur atom is bonded to an acetyl group and a 3-chlorophenyl group

Properties

IUPAC Name |

S-(3-chlorophenyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClOS/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMSHRXNSCIBLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-3-Chlorophenylthioacetate typically involves the reaction of 3-chlorothiophenol with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the thiol group of 3-chlorothiophenol attacks the carbonyl carbon of acetyl chloride, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents, such as water, has also been explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: S-3-Chlorophenylthioacetate undergoes various chemical reactions, including:

Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Amines, alkoxides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Substituted phenylthioacetates.

Scientific Research Applications

Chemical Synthesis

S-3-Chlorophenylthioacetate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

- Oxidation : The sulfur atom can be oxidized to form sulfoxides or sulfones.

- Reduction : It can be reduced to yield the corresponding thiol.

- Substitution : The chloro group can undergo nucleophilic substitution with amines or alkoxides.

The compound has garnered attention for its potential biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : Research suggests that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of specific signaling pathways.

| Activity | Effect | Source |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme inhibition | Modulation of thiol-dependent enzymes |

Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated MIC values comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Anticancer Research

In vitro studies on human breast cancer cell lines revealed that this compound could induce apoptosis through increased oxidative stress and activation of caspase pathways. This suggests its viability as a therapeutic agent in oncology.

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials with unique properties. Its reactive functional groups make it suitable for applications in:

- Enzyme Inhibition Studies : Understanding protein interactions and enzyme mechanisms.

- Chemical Manufacturing : Serving as a building block for various chemical syntheses.

Mechanism of Action

The mechanism of action of S-3-Chlorophenylthioacetate involves its interaction with specific molecular targets, such as enzymes. The thioester group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

3-Chlorothiophenol: A precursor in the synthesis of S-3-Chlorophenylthioacetate.

Phenylthioacetate: Lacks the chlorine substituent on the phenyl ring.

4-Chlorophenylthioacetate: Similar structure but with the chlorine atom at the para position.

Uniqueness: this compound is unique due to the presence of the chlorine atom at the meta position on the phenyl ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other thioacetates. The meta-chlorine substituent can also affect the compound’s electronic properties, potentially leading to different chemical behavior compared to its analogs .

Biological Activity

S-3-Chlorophenylthioacetate is a thioester compound that has garnered attention for its potential biological activities, particularly in antimicrobial and pharmacological contexts. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-chlorophenol with thioacetic acid in the presence of a suitable catalyst. The general reaction can be represented as follows:

This method allows for the efficient production of the thioester, which can then be characterized using techniques such as NMR and IR spectroscopy to confirm its structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various thioesters, including this compound. The compound has shown effectiveness against several bacterial strains, particularly Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Bacillus subtilis | Weak | |

| Escherichia coli | No significant activity |

In vitro tests indicated that while this compound exhibited moderate activity against Staphylococcus aureus, it was less effective against Gram-negative bacteria like Escherichia coli. This distinction is crucial for understanding its potential applications in treating infections primarily caused by Gram-positive pathogens.

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes due to its lipophilic nature, allowing it to penetrate lipid bilayers effectively. This property is common among compounds with halogenated aromatic systems, which enhance their membrane permeability and bioactivity .

Case Study 1: Antibacterial Efficacy

A study conducted by Ziyaev et al. (2023) investigated various thioesters' antibacterial and antifungal activities, including derivatives related to this compound. The results demonstrated selective antibacterial activity against certain Gram-positive bacteria, emphasizing the compound's potential as a lead structure for further development .

Case Study 2: Pharmacological Applications

Another research effort explored the pharmacological implications of thioacetates in drug design. The study found that compounds similar to this compound could serve as scaffolds for developing new therapeutic agents targeting specific biological pathways, particularly those involved in microbial resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.